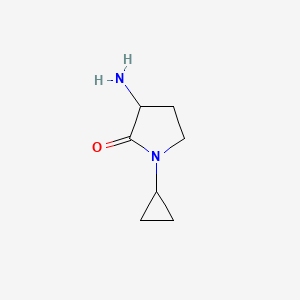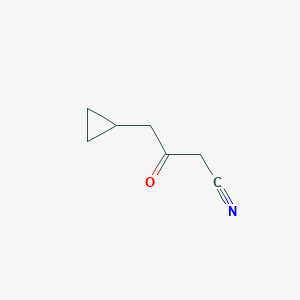
3-アセチル-4-ヒドロキシ-2H-クロメン-2-オン
概要
説明
3-Acetyl-4-hydroxy-2-benzopyrone, also known as 3-Acetyl-4-hydroxycoumarin, is a chemical compound with the molecular formula C11H8O4 . It is a useful reagent in the synthesis of amino derivatives of 4-hydroxycoumarins, which have potential applications as novel antioxidant, antibacterial, and antifungal agents .
Molecular Structure Analysis
The molecular structure of 3-acetyl-4-hydroxy-2-benzopyrone consists of a benzopyrone nucleus with an acetyl group at the 3rd position and a hydroxy group at the 4th position . The molecular weight of this compound is 204.18 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 3-acetyl-4-hydroxy-2-benzopyrone are not available in the retrieved data, it is known that coumarins, the class of compounds to which it belongs, have been tested for various biological properties . This suggests that 3-acetyl-4-hydroxy-2-benzopyrone may also participate in a variety of chemical reactions.Physical and Chemical Properties Analysis
3-Acetyl-4-hydroxy-2-benzopyrone is a solid substance that is white to off-white in color . It has a slight solubility in chloroform and methanol . The compound should be stored at a temperature between 2-8°C .科学的研究の応用
以下は、3-アセチル-4-ヒドロキシ-2H-クロメン-2-オンの科学研究における応用に関する包括的な分析であり、6つの独自の応用について焦点を当てています。
抗酸化作用
3-アセチル-4-ヒドロキシ-2H-クロメン-2-オンは、その抗酸化剤としての可能性により注目されています。 抗酸化物質は、フリーラジカルによる細胞損傷から細胞を保護する上で重要であり、癌や心臓病などのさまざまな疾患につながる可能性があります .
抗菌活性
この化合物は、抗菌用途において有望であることが示されています。 これは、細菌感染症に対する新しい治療法の開発に使用でき、抗生物質耐性菌株との闘いに貢献する可能性があります .
抗ウイルス用途
研究によると、3-アセチル-4-ヒドロキシ-2H-クロメン-2-オンは抗ウイルス特性を持つ可能性があり、抗ウイルス薬の開発の候補となります .
抗腫瘍用途
この化合物の潜在的な抗腫瘍効果は、現在検討されており、癌治療の新しい治療法につながる可能性があります .
生物学的に活性な誘導体の合成
これは、さまざまな生物学的に活性な誘導体の合成における前駆体として役立ち、複数の治療用途が考えられます .
多形性と製薬用途
この化合物の多形性により、さまざまな物理化学的特性、バイオアベイラビリティ、および治療効果が生じる可能性があり、医薬品における用途にとって重要です .
Safety and Hazards
作用機序
Target of Action
Coumarin derivatives, to which this compound belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is suggested that the compound has the ability to bind to electrophilic groups and form a ring of pyridine derivative . This interaction could potentially alter the function of the target, leading to changes in cellular processes.
Biochemical Pathways
Coumarin derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation .
Pharmacokinetics
The compound’s molecular weight (20418 g/mol) and its lipophilic nature suggest that it may be well-absorbed and distributed throughout the body .
Result of Action
Coumarin derivatives are known to exhibit a range of biological activities, including anti-inflammatory, anticoagulant, and anticancer effects .
生化学分析
Biochemical Properties
3-Acetyl-4-hydroxy-2-benzopyrone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, 3-Acetyl-4-hydroxy-2-benzopyrone has shown interactions with proteins involved in oxidative stress responses, such as superoxide dismutase, enhancing its antioxidant properties .
Cellular Effects
The effects of 3-Acetyl-4-hydroxy-2-benzopyrone on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating these pathways, 3-Acetyl-4-hydroxy-2-benzopyrone can induce cell cycle arrest and promote programmed cell death in cancer cells. Furthermore, it affects gene expression related to oxidative stress and inflammation, thereby modulating cellular metabolism and immune responses .
Molecular Mechanism
At the molecular level, 3-Acetyl-4-hydroxy-2-benzopyrone exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as acetylcholinesterase, leading to enzyme inhibition . This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, 3-Acetyl-4-hydroxy-2-benzopyrone can activate or inhibit transcription factors, resulting in changes in gene expression . These molecular interactions contribute to its diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Acetyl-4-hydroxy-2-benzopyrone have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 3-Acetyl-4-hydroxy-2-benzopyrone can lead to sustained changes in cellular function, including persistent alterations in gene expression and enzyme activity . These temporal effects highlight the potential for both therapeutic and adverse outcomes.
Dosage Effects in Animal Models
The effects of 3-Acetyl-4-hydroxy-2-benzopyrone vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are often dose-dependent, with a clear threshold beyond which toxicity becomes apparent. Understanding these dosage effects is crucial for determining safe and effective therapeutic applications.
Metabolic Pathways
3-Acetyl-4-hydroxy-2-benzopyrone is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, some of which retain biological activity. The compound also influences metabolic flux, particularly in pathways related to oxidative stress and inflammation . These interactions can lead to changes in metabolite levels, affecting overall cellular function.
Transport and Distribution
Within cells and tissues, 3-Acetyl-4-hydroxy-2-benzopyrone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus . This distribution is influenced by factors such as lipophilicity and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 3-Acetyl-4-hydroxy-2-benzopyrone plays a crucial role in its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Additionally, targeting signals within the compound’s structure may direct it to specific organelles, enhancing its biological effects.
特性
IUPAC Name |
3-acetyl-4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6(12)9-10(13)7-4-2-3-5-8(7)15-11(9)14/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZHUXAPJIBIBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2OC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180244 | |
| Record name | 3-Acetyl-4-hydroxy-2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-37-5 | |
| Record name | 3-Acetyl-4-hydroxycoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-4-hydroxy-2-benzopyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2555-37-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Acetyl-4-hydroxy-2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-acetyl-4-hydroxy-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ACETYL-4-HYDROXY-2-BENZOPYRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43DSV8PKL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1526815.png)
![2-[3-(Pyridin-4-ylmethoxy)phenyl]acetic acid](/img/structure/B1526816.png)



![2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid](/img/structure/B1526826.png)
![4-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1526827.png)

